2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is often used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with antihistamine properties. The compound is known for its role in the development of cetirizine, a widely used second-generation antihistamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride typically involves the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of anhydrous cesium carbonate and sodium iodide in dimethyl sulfoxide (DMSO) at 25-30°C for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The crude product is purified by column chromatography to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride is used in a wide range of scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of receptor-ligand interactions, particularly involving histamine receptors.
Medicine: As a precursor in the synthesis of antihistamines like cetirizine.
Industry: In the production of pharmaceutical agents and as a reference standard in analytical chemistry .
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptor, and the pathways involved are related to the inhibition of histamine-induced signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A second-generation antihistamine with similar chemical structure and pharmacological properties.
Levocetirizine: The active enantiomer of cetirizine, known for its higher potency and fewer side effects.
Hydroxyzine: A first-generation antihistamine that is metabolized into cetirizine in the body .
Uniqueness
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride is unique due to its specific role as an intermediate in the synthesis of cetirizine and its derivatives. Its chemical structure allows for various modifications, making it a versatile compound in pharmaceutical research and development .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3.2ClH/c13-11-1-3-12(4-2-11)16-9-7-15(6-5-14)8-10-16;;/h1-4H,5-10,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKADLNFJIPXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=CC=C(C=C2)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.